molecular formula C13H17N5O2 B2859775 8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879443-85-3

8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2859775
M. Wt: 275.312
InChI Key: DIHYVAKROGHQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The sec-butyl group is an alkyl group that is formed by the removal of a terminal hydrogen atom from a straight-chain alkane .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Imidazole rings, for example, can participate in a variety of reactions, including nucleophilic substitutions and additions .

Scientific Research Applications

  • Receptor Affinity and Pharmacological Potential : A novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, including compounds related to 8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, demonstrated affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Some of these compounds showed potential as antidepressants and anxiolytics (Zagórska et al., 2015).

  • Anxiolytic and Antidepressant Activity : Another study synthesized derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, showing that some compounds exerted anxiolytic-like and antidepressant-like activity in animal models. This supports the potential therapeutic use of these compounds in treating anxiety and depression (Zagórska et al., 2009).

  • Receptor and Enzyme Activity : A study on octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines found that these compounds interact with serotonin and dopamine receptors and inhibit phosphodiesterases - PDE4B1 and PDE10A. These findings are crucial for further research into hybrid ligands with potential therapeutic applications (Zagórska et al., 2016).

  • Antiviral Properties : Research on imidazo[1,2-a]-s-triazine nucleosides, which are structurally related to imidazo[2,1-f]purines, revealed moderate antiviral activity against rhinovirus at nontoxic dosage levels (Kim et al., 1978).

  • Antidepressant and Anxiolytic Agents : 2-Fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated, identifying potent receptor ligands with potential as antidepressants and anxiolytics (Zagórska et al., 2016).

properties

IUPAC Name

6-butan-2-yl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-5-7(2)18-8(3)6-17-9-10(14-12(17)18)16(4)13(20)15-11(9)19/h6-7H,5H2,1-4H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHYVAKROGHQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CN2C1=NC3=C2C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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